
N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a synthetic compound that is typically used as a reagent in chemical reactions, and its unique structure has led to its use in various scientific studies. In
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
A novel cationic polymer was synthesized using N-[3-(dimethylamino)propyl] methacrylamide and quaternized with o-nitrobenzyl 2-chloroacetate. This polymer, featuring photolabile o-nitrobenzyl carboxymethyl pendant moieties, transforms to a zwitterionic carboxybetaine form upon irradiation at 365 nm. Its applications include DNA condensation and release, and antibacterial activity modulation, as demonstrated in studies involving Escherichia coli (Sobolčiak et al., 2013).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on oxamide derivatives, including N,N′-bis(2-hydroxybenzyl)oxamide and others, focused on their synthesis and structural investigation. These compounds are stabilized by intramolecular three-center hydrogen bonding, with significant implications for their chemical properties and potential applications in various fields, as determined through NMR spectroscopy and X-ray diffraction molecular structures (Martínez-Martínez et al., 1998).
Copper-Catalyzed Chemical Reactions
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was found to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This discovery has implications for the development of new synthetic methodologies, potentially broadening the scope of chemical compounds that can be synthesized efficiently (Chen et al., 2023).
Catalysis in Organic Synthesis
The reactivity of an oxalamide-based carbene was explored, revealing its potential in organic synthesis, including cyclopropanation and complex formation with elements like selenium and rhodium. These findings open up new avenues in the field of organometallic chemistry and catalysis (Braun et al., 2012).
Supramolecular Chemistry
Supramolecular diorganotin(IV) Schiff bases were synthesized and characterized, demonstrating significant bioactivity. These complexes, with their fascinating supramolecular structures and promising antileishmanial, antiurease, antibacterial, and antifungal activities, highlight the potential of oxalamide derivatives in medicinal chemistry and bioinorganic studies (Shujah et al., 2013).
Rhodamine-Based Chemosensor
A rhodamine-based compound was developed as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the versatility of oxalamide derivatives in sensor technology. This compound's distinct excitation and emission wavelengths for different metal ions emphasize its potential in environmental monitoring and analytical chemistry (Roy et al., 2019).
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-6-8-13(2)16(12)20-18(22)17(21)19-11-14-9-4-5-10-15(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSUPIOFVWRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

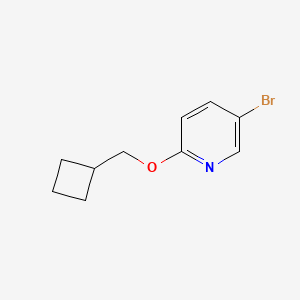
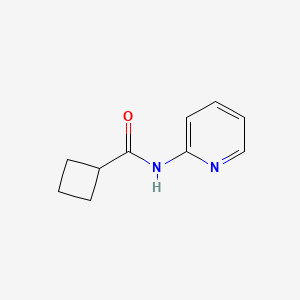
![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)
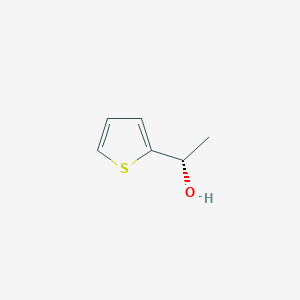

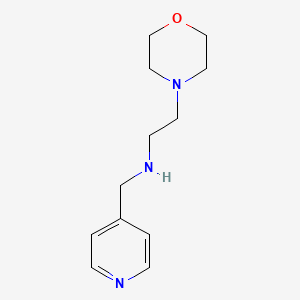
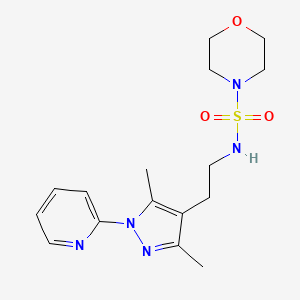




![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)
![2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2879010.png)
![3-[(2-ethylpiperidin-1-yl)carbonyl]-7-methyl-N-phenyl-1,8-naphthyridin-4-amine](/img/structure/B2879011.png)